molecular formula C24H23N3O4S B2542048 N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide CAS No. 1260939-57-8

N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide

Cat. No.: B2542048
CAS No.: 1260939-57-8
M. Wt: 449.53
InChI Key: UWHPTNSWSZQHNL-UHFFFAOYSA-N
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Description

Compounds with structures similar to the one you provided are often found in the field of medicinal chemistry. They usually contain a heterocyclic core, which is a ring structure containing at least two different elements. In this case, the core is a thieno[3,2-d]pyrimidine . These types of compounds are of great interest due to their biological potential .


Synthesis Analysis

The synthesis of similar compounds often involves the condensation of an acid with an amine . Another common method is a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups .


Molecular Structure Analysis

The molecular structure of similar compounds often includes a pyridine ring, which is a six-membered ring with one nitrogen atom . The exact structure would depend on the specific substituents attached to the ring.


Chemical Reactions Analysis

The chemical reactions involving similar compounds often include [3+2] cycloaddition and asymmetric 1,3-dipolar cycloadditions .

Scientific Research Applications

Synthesis and Derivative Compounds

  • This compound is used as a starting point for synthesizing various heterocyclic compounds, such as benzodifuranyl triazines, oxadiazepines, and thiazolopyrimidines. These derivatives exhibit anti-inflammatory and analgesic activities, showing potential as cyclooxygenase inhibitors with significant COX-2 selectivity (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

Antimicrobial Activity

  • Novel thienopyrimidine derivatives, synthesized from this compound, exhibit substantial antimicrobial activities. Certain derivatives demonstrate notable potency against bacterial strains like E. coli and B. subtilis, and fungi such as A. flavus and C. albicans, highlighting their potential in developing new antimicrobial agents (Kerru, Maddila, Maddila, Sobhanapuram, & Jonnalagadda, 2019).

Antitumor Agents

  • Derivatives of N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide have been synthesized as potential antitumor agents. These derivatives, particularly the ones with thieno[3,2-d]pyrimidine and thienotriazolopyrimidine structures, showed potent anticancer activity in vitro against various human cancer cell lines, including breast, cervical, and colonic carcinoma cells (Hafez & El-Gazzar, 2017).

Blood Platelet Aggregation Inhibitors

  • Imidazo[1,2-a]thienopyrimidin-2-one derivatives, related to this compound, have been synthesized and found effective as inhibitors of blood platelet aggregation. These derivatives are potentially useful for developing new treatments for thrombotic disorders (Ishikawa et al., 1981).

Mechanism of Action

The mechanism of action of similar compounds can vary widely depending on their structure and the target they interact with. Some compounds inhibit metabolic enzymes such as acetylcholinesterase I and II .

Future Directions

The future research directions in this field could involve the synthesis of new derivatives of these compounds, studying their biological activity, and developing them into potential therapeutic agents .

Properties

IUPAC Name

N-benzyl-N-ethyl-2-[3-(2-methoxyphenyl)-2,4-dioxo-4a,7a-dihydrothieno[3,2-d]pyrimidin-1-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4S/c1-3-25(15-17-9-5-4-6-10-17)21(28)16-26-19-13-14-32-22(19)23(29)27(24(26)30)18-11-7-8-12-20(18)31-2/h4-14,19,22H,3,15-16H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCBOUZXFEXGVEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)CN2C3C=CSC3C(=O)N(C2=O)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

451.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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